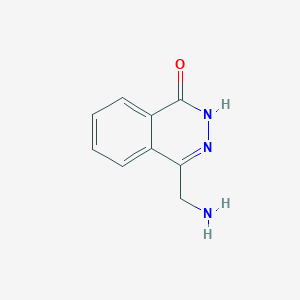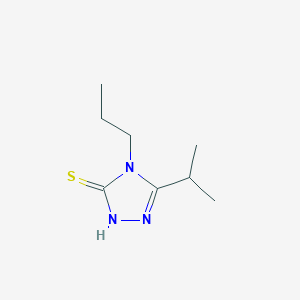
5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazole derivatives are of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities. These compounds have been studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents, among others. The specific compound "5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol" likely shares some chemical and physical properties with its closely related triazole derivatives.
Synthesis Analysis
Triazole derivatives are typically synthesized through cyclization reactions involving azides and alkynes, known as the click reaction, or through condensation reactions involving thiosemicarbazides and carboxylic acids or their derivatives. A study by Joshi et al. (2021) on the synthesis of triazolo-thiadiazoles via a four-step procedure highlights the versatility and eco-friendliness of some synthesis methods for triazole derivatives, suggesting possible synthetic routes for related compounds (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These analyses reveal the presence of the triazole ring and the substitution pattern, which significantly affects the compound's reactivity and properties. For example, Srivastava et al. (2016) discuss the spectroscopic features and theoretical studies of a triazole compound, offering insights into how similar methods could be applied to analyze "5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol" (Srivastava, Kumar, Misra, Manjula, Sarojini, & Narayana, 2016).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which modify their chemical properties for targeted applications. A study by Ashry et al. (2006) on the regioselective S-alkylation of triazole derivatives underlines the chemical versatility of these compounds (Ashry, Kassem, Abdel‐Hamid, Louis, Khattab, & Aouad, 2006).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : Compounds derived from 1,2,4-triazole, such as 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, have shown promising antimicrobial activity. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and found that they exhibited good or moderate antimicrobial activity (Bayrak et al., 2009).
Physicochemical Properties
- Physical and Chemical Properties : Research by Khilkovets (2021) focused on the synthesis of S-substituted 5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols and their properties. These studies are vital for understanding the behavior and potential applications of such compounds (Khilkovets, 2021).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Triazoles, including derivatives similar to 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, have been studied for their role in corrosion inhibition. Quraishi and Jamal (2002) found that certain fatty acid triazoles effectively inhibited mild steel corrosion in acidic environments (Quraishi & Jamal, 2002).
Biologically Active Compounds
- Biological Activity : Ovsepyan et al. (2018) synthesized 1,2,4-triazole derivatives to explore their antitumor properties. Such research underscores the potential of triazole derivatives in developing new therapeutic agents (Ovsepyan et al., 2018).
Propiedades
IUPAC Name |
3-propan-2-yl-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-4-5-11-7(6(2)3)9-10-8(11)12/h6H,4-5H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYGMEIWTNMKBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357632 |
Source


|
| Record name | 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
603981-94-8 |
Source


|
| Record name | 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)
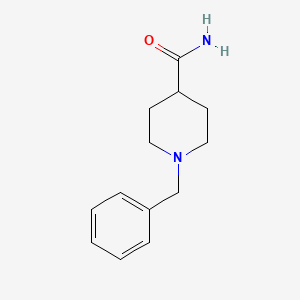
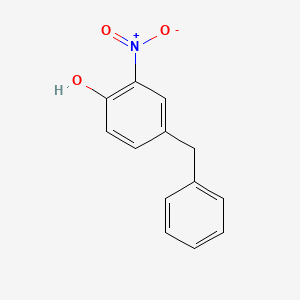
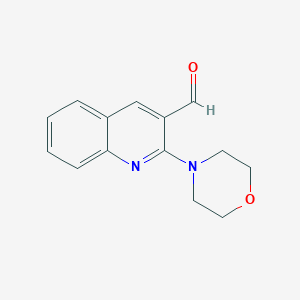
![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)
![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)
![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)

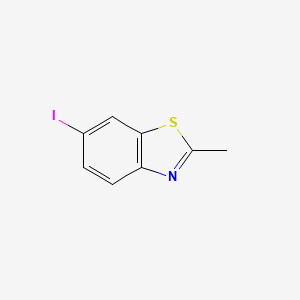

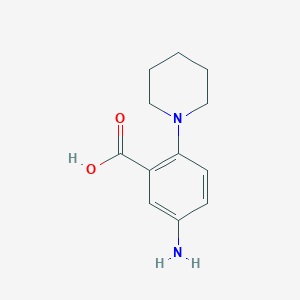

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)
